

(S)-1-(4-Methoxyphenyl)ethanol: A Chiral Building Block for Asymmetric Synthesis

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Compound of Interest

Compound Name: (S)-1-(4-Methoxyphenyl)ethanol

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-1-(4-Methoxyphenyl)ethanol is a valuable and versatile chiral building block in asymmetric synthesis. Its utility stems from its enantiomerically pure secondary alcohol functionality, which can be strategically incorporated into complex molecules, influencing their stereochemistry and biological activity. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on experimental protocols and quantitative data to support researchers in its effective utilization.

Physicochemical and Spectroscopic Data

(S)-1-(4-Methoxyphenyl)ethanol is a colorless to light yellow liquid at room temperature. Its key physical and spectroscopic properties are summarized below for easy reference.

Property	Value
Molecular Formula	C ₉ H ₁₂ O ₂
Molecular Weight	152.19 g/mol
Boiling Point	95 °C at 1 mmHg
Density	1.079 g/mL at 25 °C
Specific Rotation [α]D	-35.8° (c = 1.00 in CHCl ₃) for the (S)-enantiomer (96.2% ee)[1]
1H NMR (CDCl ₃)	δ 7.32-7.27 (m, 2H), 6.91-6.85 (m, 2H), 4.84 (q, J=6.4 Hz, 1H), 3.80 (s, 3H), 1.87 (br s, 1H), 1.47 (d, J=6.4 Hz, 3H)
13C NMR (CDCl ₃)	δ 158.9, 138.0, 126.6, 113.8, 70.0, 55.3, 25.0

Synthesis of (S)-1-(4-Methoxyphenyl)ethanol

The enantioselective synthesis of **(S)-1-(4-methoxyphenyl)ethanol** is predominantly achieved through the asymmetric reduction of its corresponding prochiral ketone, 4'-methoxyacetophenone. Both chemical and biocatalytic methods have been developed, offering distinct advantages in terms of scalability, cost-effectiveness, and environmental impact.

Chemical Synthesis: Asymmetric Hydrogenation

Asymmetric transfer hydrogenation, particularly using Noyori-type ruthenium catalysts, is a highly efficient method for producing **(S)-1-(4-methoxyphenyl)ethanol** with excellent enantioselectivity.[2][3][4]

Quantitative Data for Asymmetric Hydrogenation

Catalyst/Lig and System	Hydrogen Source	Base/Solvent	Temp. (°C)	Yield (%)	ee (%)
RuCl ₂ [(R)-BINAP]	H ₂ (1100 psi)	EtOH	30	High	>95
RuCl-- INVALID- LINK--	HCOOH/NEt ₃	-	28	>95	98

Experimental Protocol: Noyori Asymmetric Hydrogenation[2]

- Catalyst Preparation (in a nitrogen-filled glovebox):
 - To a solution of acetylacetone (315 mmol) in ethanol (32.3 mL), previously sparged with N₂ for 1 hour, add RuCl₂[(R)-BINAP] (0.1 mol%).
- Hydrogenation:
 - Transfer the reaction mixture to a Parr bomb.
 - Purge the bomb with H₂ gas and then pressurize to 1100 psi.
 - Heat the reaction mixture to 30 °C with stirring for 6 days.
- Work-up and Purification:
 - Carefully release the pressure.
 - Concentrate the reaction mixture in vacuo.
 - Purify the product by distillation under reduced pressure to yield **(S)-1-(4-methoxyphenyl)ethanol**.

Biocatalytic Synthesis: Enantioselective Reduction

Biocatalytic reduction using whole-cell microorganisms or isolated enzymes offers a green and highly selective alternative for the synthesis of **(S)-1-(4-methoxyphenyl)ethanol**.[5][6] Various

yeast and bacterial strains have been shown to effectively catalyze this transformation.

Quantitative Data for Biocatalytic Reduction

Biocatalyst	Co-solvent/Medium	pH	Temp. (°C)	Substrate Conc. (mM)	Yield (%)	ee (%)
Rhodotorula sp. AS2.2241	5.0% (v/v) C ₂ (OH)MI in M-NO ₃ in buffer	8.5	25	12	98.3	>99
Saccharomyces uvarum S3	Aqueous medium with glucose	6.0	30	1 mmol	>99	>99

Experimental Protocol: Biocatalytic Reduction with *Saccharomyces uvarum*^[5]

- Culture Preparation:
 - Cultivate *Saccharomyces uvarum* in a suitable medium containing a carbon source (e.g., glucose) and nitrogen source (e.g., peptone from casein).
- Bioreduction:
 - To a suspension of the cultured yeast cells in a buffer solution (pH 6.0), add 4'-methoxyacetophenone (1 mmol).
 - Incubate the reaction mixture at 30 °C with agitation (200 rpm) for 48 hours.
- Work-up and Purification:
 - Centrifuge the reaction mixture to separate the cells.
 - Saturate the supernatant with NaCl and extract with chloroform (CHCl₃).

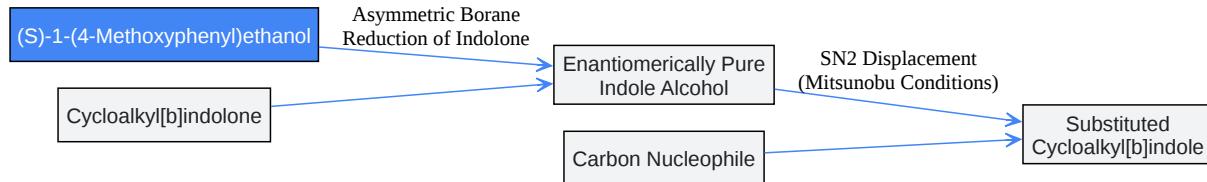
- Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain enantiomerically pure **(S)-1-(4-methoxyphenyl)ethanol**.

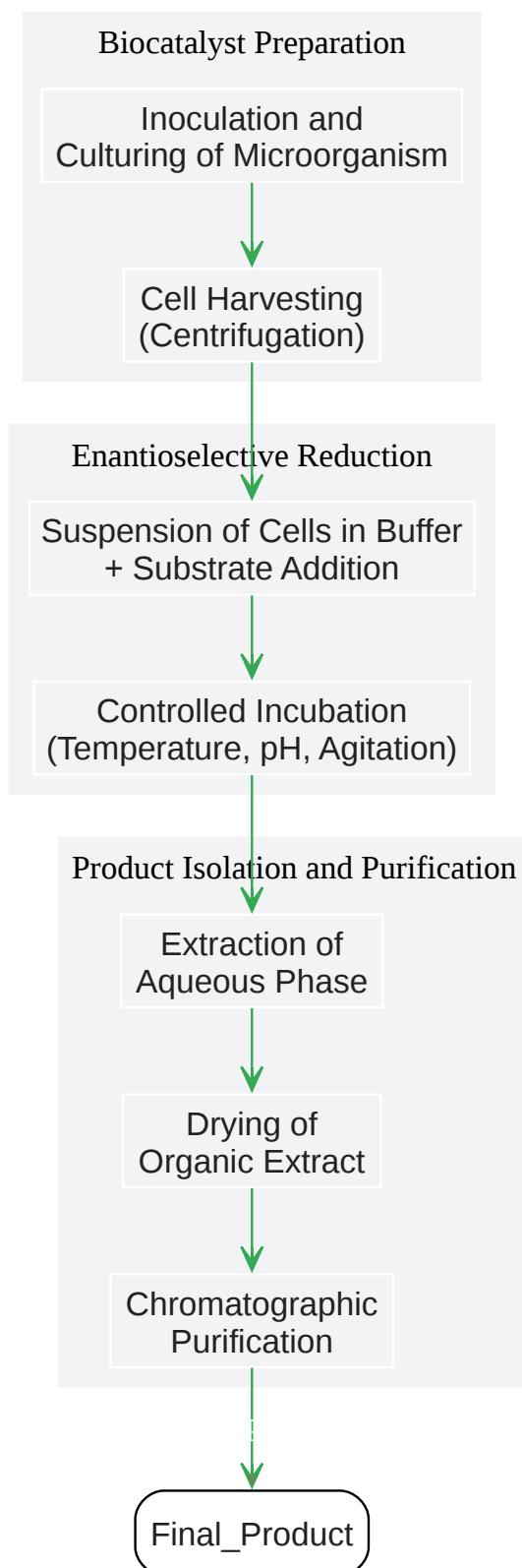
Applications in Asymmetric Synthesis

(S)-1-(4-Methoxyphenyl)ethanol serves as a crucial chiral building block in the synthesis of a variety of complex and biologically active molecules.

Synthesis of Cycloalkyl[b]indoles

Enantiopure **(S)-1-(4-methoxyphenyl)ethanol** is a key precursor in the synthesis of cycloalkyl[b]indoles, a class of compounds with potential therapeutic applications for allergic responses.^{[5][7]} The synthesis involves a stereoselective S_N2 displacement of the alcohol functionality.



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